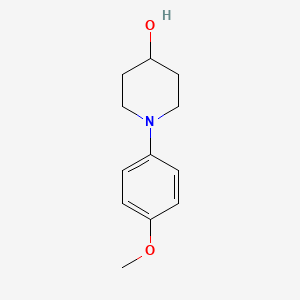

1-(4-Methoxyphenyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENHMVFQAQIQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context and Significance Within Piperidine Chemistry

1-(4-Methoxyphenyl)piperidin-4-ol belongs to the vast and significant class of organic compounds known as piperidine (B6355638) derivatives. The core of this molecule is the piperidine ring, a six-membered heterocycle containing one nitrogen atom. nih.gov This fundamental structure is a cornerstone in medicinal chemistry and the pharmaceutical industry, appearing in a wide array of biologically active compounds and pharmaceuticals. nih.govwisdomlib.org The versatility of the piperidine scaffold allows for extensive chemical modification, leading to a diverse range of molecules with varied pharmacological properties. nih.govresearchgate.net

The introduction of substituents onto the piperidine ring, as seen in this compound, can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com For instance, the methoxy (B1213986) group on the phenyl ring can affect metabolic stability and receptor binding affinity. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological recognition processes.

Scope and Research Imperatives for Comprehensive Investigation

Retrosynthetic Approaches to the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are typically at the carbon-nitrogen bonds of the piperidine (B6355638) ring. amazonaws.com

A common retrosynthetic approach involves disconnecting the aryl-nitrogen bond, leading to 4-hydroxypiperidine (B117109) and a suitable 4-methoxyphenylating agent. Another key disconnection is breaking the C2-N and C6-N bonds of the piperidine ring, which often leads to precursors suitable for cyclization reactions, such as dihaloalkanes and an amine.

Formation of the Piperidine Ring System Bearing Methoxyphenyl Substituents

The construction of the piperidine ring is a critical step in the synthesis of this compound. Various cyclization reactions have been developed to achieve this, offering different levels of control over stereochemistry and functional group tolerance.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, these reactions involve the formation of the six-membered piperidine ring from acyclic precursors.

Alkene cyclization reactions provide a powerful means to construct the piperidine ring. These methods often involve the intramolecular reaction of an amine with an alkene moiety. For instance, palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can be used to synthesize various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes has also been shown to be an effective method for preparing six-membered N-heterocycles. nih.gov

| Catalyst System | Substrate Type | Key Features |

| Pd(DMSO)₂(TFA)₂ / O₂ | Alkenylamine | Aerobic, oxidative cyclization |

| Nickel / Chiral P-O ligand | 1,6-ene-diene | Highly enantioselective |

Intermolecular annulation involves the formation of a ring from two or more separate components. nih.gov A [5+1] annulation method, utilizing a hydrogen borrowing strategy with an iridium(III) catalyst, allows for the stereoselective synthesis of substituted piperidines from amino alcohols and diols. nih.gov This approach involves the formation of two new C-N bonds through a sequence of oxidation, amination, and imine reduction. nih.gov

| Reagent/Catalyst | Reactant 1 | Reactant 2 | Reaction Type |

| Iridium(III) catalyst | Amino alcohol | Diol | [5+1] Annulation |

Intramolecular radical cyclization offers a versatile method for constructing the piperidine skeleton. organic-chemistry.orgmdpi.com These reactions involve the generation of a radical species that subsequently cyclizes to form the ring. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to synthesize 2,4,5-trisubstituted piperidines. acs.org Another approach involves the cobalt-catalyzed cyclization of linear amino-aldehydes. mdpi.com Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been demonstrated as a green and efficient method for synthesizing piperidine derivatives. nih.gov

| Method | Key Reagents/Conditions | Substrate |

| Stabilized Radical Cyclization | Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates |

| Cobalt-Catalyzed Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes |

| Electroreductive Cyclization | Flow microreactor, cathode | Imine and terminal dihaloalkane |

Mannich-Type Reactions for Piperidine Synthesis

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds and has been widely applied to the synthesis of piperidine-4-ones, which are key precursors to 4-hydroxypiperidines. acs.orgchemrevlett.com The traditional Mannich condensation for piperidin-4-ones involves the reaction of a substituted aromatic aldehyde, a ketone such as ethyl methyl ketone, and ammonium (B1175870) acetate. chemrevlett.com This multicomponent reaction assembles the piperidine ring in a single step. The resulting piperidin-4-one can then be readily reduced to the corresponding 4-hydroxypiperidine derivative.

A related approach is the nitro-Mannich reaction, which has been utilized in the asymmetric synthesis of piperidines. ucl.ac.uk

| Reaction Type | Aldehyde | Ketone/Enolate Source | Amine Source |

| Classical Mannich | Substituted Aromatic Aldehyde | Ethyl Methyl Ketone | Ammonium Acetate |

| Nitro-Mannich | Various Aldehydes | Nitroalkane | Various Amines |

Reductive Amination Pathways

Reductive amination serves as a direct and powerful method for the synthesis of piperidine derivatives. This approach typically involves the reaction of a dicarbonyl compound with an amine, leading to the formation of the piperidine ring in a single step. chim.it The versatility of this method is enhanced by the wide availability of various amines and dicarbonyl substrates, allowing for the introduction of diverse substituents on the piperidine ring. chim.it

For instance, the double reductive amination of dicarbonyl compounds is a key strategy for constructing the piperidine skeleton. chim.it This reaction has been successfully applied in the synthesis of polyhydroxypiperidines, which are important as glycosidase inhibitors. chim.it While direct examples for this compound are not prevalent in the provided results, the general principle is applicable. A hypothetical pathway could involve the reaction of a suitable 1,5-dicarbonyl precursor with 4-methoxyaniline, followed by reduction to yield the target piperidin-4-ol. The efficiency of the reductive amination can be influenced by the choice of reducing agent, with sodium borohydride (B1222165) often being a suitable option. redalyc.org

A comparative study on the reductive amination of linkers for solid-phase synthesis demonstrated the applicability of this reaction to a broad range of primary amines, including anilines. nih.gov This supports the feasibility of using 4-methoxyaniline in such a synthetic scheme. The process of reductive amination is also a key step in the synthesis of intermediates for fentanyl, where a piperidone is reacted with an aniline (B41778) derivative. google.comun.org

Hydrosilylation Techniques for N-Heterocycle Reduction

Hydrosilylation has emerged as a potent technique for the reduction of N-heterocycles, offering a pathway to partially or fully saturated ring systems like piperidines. researchgate.netnih.gov Iridium-catalyzed hydrosilylation, in particular, has shown high efficiency and selectivity in the dearomatization of various N-heteroaromatics, including pyridines and quinolines. nih.gov This method often proceeds under mild conditions and can tolerate a range of functional groups. nih.gov

The reduction of pyridine (B92270) derivatives can be achieved through hydrosilylation, which can be a key step in forming the piperidine core. researchgate.net While direct application to this compound synthesis is not explicitly detailed, the strategy could involve the hydrosilylation of a suitably substituted pyridine precursor. For example, a 4-hydroxypyridine (B47283) derivative could be N-arylated with a 4-methoxyphenyl (B3050149) group, followed by reduction of the pyridine ring via hydrosilylation to furnish the desired piperidin-4-ol. The choice of catalyst and silane (B1218182) reagent is crucial for controlling the selectivity of the reduction. nih.gov

Derivatization from Piperidin-4-one Precursors

Piperidin-4-ones are highly versatile and widely used intermediates in the synthesis of a multitude of pharmacologically important molecules. nih.govresearchgate.net Their utility stems from the reactivity of the ketone functionality, which allows for a variety of transformations to introduce diverse substituents at the 4-position of the piperidine ring.

Reduction of 1-(4-Methoxyphenyl)piperidin-4-one (B1592128) to the Corresponding Alcohol

A straightforward and common method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(4-methoxyphenyl)piperidin-4-one. This transformation can be readily achieved using various reducing agents.

| Reducing Agent | Reaction Conditions | Notes |

| Sodium Borohydride | Typically in an alcohol solvent like methanol (B129727) or ethanol (B145695) at room temperature. | A mild and selective reagent, well-suited for reducing ketones without affecting other functional groups. mdpi.com |

| Lithium Aluminum Hydride | In an aprotic solvent like diethyl ether or THF. | A more powerful reducing agent, but less selective than sodium borohydride. |

| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst such as Raney Nickel or Platinum oxide. | Can be effective, but may require higher pressures and temperatures. |

The synthesis of the precursor, 1-(4-methoxyphenyl)piperidin-4-one, can be accomplished through methods like the reaction of p-anisidine (B42471) with bis(2-chloroethyl)amine, which can be generated in situ from diethanolamine. core.ac.uk

Utilization of 1-Substituted Piperidin-4-ones as Key Intermediates

1-Substituted piperidin-4-ones are crucial building blocks in organic synthesis, providing access to a wide range of piperidine-based compounds. acs.orgwikipedia.org These intermediates are often synthesized through multicomponent reactions, such as the Mannich reaction, or by the alkylation or arylation of a pre-existing piperidin-4-one core. nih.govyoutube.com

The synthesis of N-aryl-substituted 4-piperidones, including the 4-methoxyphenyl derivative, has been a subject of significant research. acs.org An efficient two-step process has been developed for the synthesis of various N-aryl-4-piperidones directly from the readily available N-methyl-N-benzyl-4-oxopiperidinium iodide. acs.org This methodology provides a general and effective route to these important synthetic intermediates.

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of piperidin-4-ol analogues is of great importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Several strategies have been developed to control the stereochemical outcome of reactions leading to these compounds.

One notable approach involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring formation step. nih.gov While not directly applied to the 1-(4-methoxyphenyl) analogue, the modularity of this synthesis suggests it could be adapted for this purpose by using an appropriate N-homopropargyl amide precursor derived from 4-methoxyaniline.

Rhodium-catalyzed C-H functionalization offers another powerful tool for the site-selective and stereoselective synthesis of substituted piperidines. nih.gov By carefully selecting the catalyst and the protecting group on the piperidine nitrogen, functionalization can be directed to different positions on the ring with high levels of stereocontrol. nih.gov This strategy has been employed in the synthesis of positional analogues of methylphenidate and could potentially be applied to create chiral analogues of this compound.

Exploration of Novel Synthetic Routes for Enhanced Efficiency

The continuous search for more efficient and sustainable synthetic methods has led to the exploration of novel routes for the preparation of piperidine derivatives. These new strategies often aim to reduce the number of synthetic steps, improve yields, and utilize more environmentally friendly reagents and conditions.

One such area of exploration is the development of novel catalytic systems. For example, unique surface single-atom alloy catalysts have been developed for the transformation of biomass-derived platform chemicals into piperidines. researchgate.net While this specific example focuses on the synthesis of unsubstituted piperidine, the underlying principle of developing highly active and selective catalysts is applicable to the synthesis of more complex derivatives like this compound.

Furthermore, the development of one-pot synthesis procedures, such as the one described for piperidin-4-ols via a gold-catalyzed cascade, significantly enhances synthetic efficiency by minimizing intermediate purification steps. nih.gov The synthesis of novel heterocyclic derivatives, including those containing piperazine (B1678402) and piperidine moieties, often involves the development of effective methodologies with broad substrate scope and clean reaction profiles. nih.gov The application of such innovative approaches will undoubtedly continue to advance the synthesis of this compound and its analogues.

General Principles of SAR for Piperidin-4-ol Scaffolds

The piperidin-4-ol ring system is a privileged scaffold in drug discovery. Its conformational flexibility, basic nitrogen atom, and hydrogen-bonding hydroxyl group allow for diverse interactions with biological targets. General SAR principles for this scaffold include:

The Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are critical. It often engages in ionic or hydrogen bond interactions with acidic residues (e.g., Aspartic acid) in a receptor's binding pocket. The substituent on the nitrogen (in this case, the 4-methoxyphenyl group) dictates the ligand's primary pharmacological profile by occupying a major hydrophobic pocket and establishing key interactions that determine target affinity and selectivity. nih.gov

The 4-Hydroxyl Group: The hydroxyl group at the C4 position is a key pharmacophoric feature. It can act as a hydrogen bond donor or acceptor, anchoring the ligand within the binding site. Its orientation (axial vs. equatorial) can be crucial for optimal interaction and can influence whether a compound acts as an agonist or antagonist.

Ring Substitution: Introducing substituents on the piperidine ring itself can have profound effects. For instance, methyl groups at the C3 position can introduce steric constraints, alter the conformation of the N-substituent, and enhance lipophilicity, which can impact blood-brain barrier penetration and receptor subtype selectivity. nih.govacs.org

Impact of the Methoxyphenyl Moiety and its Substitution Pattern on Biological Activity

The methoxyphenyl moiety is a crucial component for the biological activity of these analogues. Its presence and substitution pattern significantly modulate the pharmacological properties.

Aromatic System Requirement: For many receptor systems, including dopamine (B1211576) and serotonin (B10506) receptors, the presence of an aromatic system attached to the piperidine nitrogen is a prerequisite for binding. nih.govmedchemexpress.com Replacing the aryl group with an alicyclic substituent, for example, can lead to a complete loss of affinity for these receptors. nih.gov

Role of the Methoxy (B1213986) Group: The methoxy group is an electron-donating substituent that can influence the electronic properties of the phenyl ring and engage in specific hydrogen bonds with the receptor. Its presence is often associated with enhanced potency. In some contexts, such as certain anticancer agents, a preference for electron-rich aromatics has been noted, which aligns with the inclusion of a methoxy group. nih.gov

Positional Isomerism: The position of the methoxy group on the phenyl ring (ortho, meta, or para) is critical for determining selectivity and potency. For instance, studies on related methoxyphenylpiperazine derivatives have shown that a 2-methoxy (ortho) substitution can lead to high-affinity ligands for dopamine D3 receptors. nih.gov In contrast, the 4-methoxy (para) substitution is common in compounds targeting other systems. This highlights that different receptor topographies have specific requirements for substituent placement.

Structure-Activity Relationships in Specific Receptor and Enzyme Systems

The 4-phenylpiperidine (B165713) scaffold is a classic template for opioid receptor ligands. SAR studies on analogues, particularly 4-(3-hydroxyphenyl)piperidines (a close relative where the methoxy group is demethylated), provide deep insights into the determinants of opioid activity.

Core Structure and Antagonism: For 4-(3-hydroxyphenyl)piperidines, pure antagonist activity at mu (μ) and kappa (κ) opioid receptors is a common feature. nih.govacs.org This antagonist profile is often attributed to the equatorial orientation of the 4-phenyl group.

Role of Piperidine Ring Substitution: The substitution pattern on the piperidine ring is a key determinant of activity.

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are pure opioid receptor antagonists, where the antagonism is not primarily dictated by the N-substituent. nih.gov

Removing the methyl groups can modulate potency. Analogues lacking both the 3- and 4-methyl groups remain pure antagonists, with some showing increased potency at μ and delta (δ) receptors compared to their methylated counterparts. nih.gov

Replacing the 4-methyl group with a larger substituent, such as a propyl group, can introduce mixed agonist-antagonist properties. acs.org

Role of the N-Substituent: While the core structure often determines the antagonist nature, the N-substituent significantly influences potency and receptor selectivity. For example, in N-substituted 4-(3-hydroxyphenyl)piperidines, an N-phenylpropyl group confers significantly higher potency at μ and δ receptors compared to an N-methyl group. nih.gov

Switch to Agonism: In contrast, modifications to create 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues can produce highly potent and selective μ-opioid receptor (MOR) agonists. nih.gov This demonstrates that substitutions at the C3 and C4 positions can dramatically switch the functional activity from antagonism to potent agonism.

| Compound Analogue Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | 3- and 4-methyl groups present | Pure μ and κ receptor antagonists | nih.govacs.org |

| N-substituted 4-(3-hydroxyphenyl)piperidines | Lacking 3- and 4-methyl groups | Pure μ, δ, and κ receptor antagonists | nih.gov |

| N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine | Larger C4-substituent (propyl) | Mixed agonist-antagonist properties | acs.org |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | C3-substituent and C4-hydroxyl | Potent and selective μ-opioid agonists | nih.gov |

While direct studies on this compound as a HAT inhibitor are not widely reported, SAR studies of related piperidine-containing molecules demonstrate that this scaffold is a viable pharmacophore for targeting HAT enzymes, particularly p300/CBP.

The histone acetyltransferase (HAT) domain of p300/CBP is a validated drug target for cancer. nih.govnih.gov

In the development of 1,4-pyrazine-based p300/CBP inhibitors, a piperidin-4-ylmethoxy group was identified as a highly favorable substituent for activity. nih.gov

Further studies on thiophene-based HAT inhibitors revealed that replacing a polar primary amine with a piperidine-containing substituent led to a significant improvement in inhibitory activity against p300. nih.gov This suggests that the piperidine moiety effectively interacts with a key region of the enzyme.

The O-GlcNAcase (OGA) enzyme, a target for neurodegenerative diseases, also possesses a domain with histone acetyltransferase activity. acs.org Research into OGA inhibitors has explored various piperidine-containing scaffolds, indicating the relevance of this heterocycle in modulating enzymes involved in acetylation. acs.org

These findings collectively suggest that the piperidine ring is a suitable scaffold for designing HAT inhibitors. The this compound structure possesses the necessary features to be explored for this activity, where the piperidine would serve as the core interacting element and the methoxyphenyl group could be optimized for interactions within the enzyme's binding site.

Analogues featuring the methoxyphenyl and piperidine/piperidone core have shown significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.

The methoxyphenyl group is a well-established pharmacophore for tubulin inhibitors, famously present in potent agents like combretastatin. Its presence on various scaffolds often confers potent antiproliferative activity.

Curcuminoid analogues containing a central bis(methoxybenzylidene)-4-piperidone ring have demonstrated strong cytotoxic effects against multiple human cancer cell lines. nih.gov These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis, with the methoxy substitution pattern being crucial for activity. nih.gov

In other heterocyclic systems designed as anticancer agents, such as pyrazolo[3,4-b]pyridines, the inclusion of a 4-methoxyphenyl group was integral to achieving high potency against cancer cell lines like HeLa, MCF7, and HCT-116. nih.gov

While not directly tubulin binders, some pyrazolo[3,4-b]pyridine derivatives with a 4-methoxyphenyl group were found to act by inhibiting cyclin-dependent kinases (CDK2/CDK9), leading to cell cycle arrest and apoptosis. nih.gov This indicates that the scaffold can target different key proteins involved in cancer progression.

While direct SAR on this compound for dopamine receptors is limited, extensive research on the structurally analogous 1-(methoxyphenyl)piperazine derivatives provides a strong model for understanding potential interactions. The piperazine core is a well-known scaffold for dopamine receptor ligands.

High D3 Receptor Affinity: Analogues of 1-(2-methoxyphenyl)piperazine (B120316) have been synthesized and shown to be high-affinity ligands for the dopamine D3 receptor. nih.gov

Selectivity over D2: Crucially, certain modifications can confer high selectivity for the D3 receptor over the D2 subtype. One lead compound from a library of {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides displayed a 136-fold preference for the D3 receptor. nih.gov

Importance of the Aryl Moiety: As with other receptor systems, the aryl group on the nitrogen is essential for activity. The optimization of this group is a key strategy in developing multi-target ligands for D2 and serotonin receptors for the treatment of schizophrenia. nih.gov The methoxy substitution on this ring is a critical element influencing the binding profile. medchemexpress.com

Given the structural similarity, it is plausible that the this compound scaffold could also yield potent and selective dopamine receptor ligands, with the substitution pattern on the phenyl ring being a key driver of affinity and D2/D3 selectivity.

| Compound Class | Key Structural Feature | Binding Affinity (Ki) / Selectivity | Reference |

|---|---|---|---|

| {4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}carboxamides | Ortho-methoxyphenyl group on piperazine | High affinity for D3 receptor (e.g., Compound 4v, Ki = 1.6 nM) | nih.gov |

| Compound 4v | Optimized carboxamide side chain | 136-fold selectivity for D3 over D2 receptor | nih.gov |

| Indazole-piperazine derivatives | Aryl substituent on piperazine | Aromatic system is necessary for D2 receptor affinity | nih.gov |

Mechanistic Investigations of 1 4 Methoxyphenyl Piperidin 4 Ol Derivatives at the Molecular Level

Elucidation of Ligand-Target Recognition and Binding Mechanisms

Currently, there is a significant gap in the literature regarding the direct ligand-target recognition and binding mechanisms of 1-(4-Methoxyphenyl)piperidin-4-ol.

Molecular Basis of Receptor Activation (e.g., MOR, GPRs)

No specific studies detailing the molecular basis of receptor activation for this compound at the µ-opioid receptor (MOR) or other G-protein coupled receptors (GPRs) could be identified. While derivatives of this compound have been investigated for their effects on such receptors, the direct role and activation profile of the parent compound have not been characterized.

Identification of Critical Amino Acid Residues in Binding Pockets

Without studies on its direct binding to specific receptors, the critical amino acid residues within the binding pockets that would interact with this compound remain unknown. Computational docking and site-directed mutagenesis studies, which are standard methods for identifying such interactions, have not been reported for this compound.

Enzyme Interaction Kinetics and Inhibition Mechanisms

The interaction of this compound with various enzymes is another area that is largely unexplored.

Characterization of Inhibitor Type (e.g., Competitive)

There is no available data to characterize the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) that this compound might exhibit. Kinetic studies that are necessary to determine the mode of inhibition have not been published.

Enzymatic Interaction Enhancements by Structural Features

While the 4-methoxyphenyl (B3050149) and piperidin-4-ol moieties are common in many enzyme inhibitors, the specific contribution and enhancement of enzymatic interaction by these features in the context of the parent compound have not been mechanistically detailed.

Cellular and Subcellular Mechanisms of Action

Information regarding the cellular and subcellular mechanisms of action of this compound is not available in the current body of scientific literature. Cellular assays that could reveal its effects on signaling pathways, ion channel function, or other cellular processes have not been described.

Perturbation of Cellular Processes (e.g., Mitotic Progression, Cell Cycle Arrest)

The progression of the cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of this process is a hallmark of cancer. Certain derivatives of this compound have been shown to interfere with this cycle, leading to cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells.

One notable derivative, 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl) ethoxy)phenyl)pyridin-2-(1H)-one, referred to as CDRI-12/380, has demonstrated significant activity against breast cancer cells. researchgate.net Mechanistic studies revealed that this compound induces cell cycle arrest at the G0/G1 phase in MDA-MB-231 human breast cancer cells. researchgate.net This arrest prevents the cells from entering the S phase, the stage of DNA synthesis, effectively halting their proliferation.

While not a direct derivative, other compounds incorporating the 4-methoxyphenyl moiety have also been shown to impact the cell cycle. For instance, certain pyrazolo[3,4-b]pyridine derivatives bearing a 3-(4-methoxyphenyl) group have been found to arrest the cell cycle through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. nih.gov CDKs are crucial enzymes that drive the transitions between different phases of the cell cycle. By inhibiting these kinases, the compounds effectively block the signaling pathways that promote cell cycle progression.

Similarly, other heterocyclic compounds have been reported to induce cell cycle arrest at different phases. For example, some 1,4-dihydropyridine (B1200194) derivatives have been shown to cause cell cycle arrest at the G2/M phase. mdpi.com A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was also found to induce G2/M phase cell-cycle arrest by stabilizing microtubules. mdpi.com These findings, while not on direct this compound derivatives, provide a broader context for how related chemical structures can interfere with mitotic progression.

The table below summarizes the effects of a key derivative on the cell cycle.

| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Targets |

| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl) ethoxy)phenyl)pyridin-2-(1H)-one (CDRI-12/380) | MDA-MB-231 (Breast Cancer) | Arrest at G0/G1 phase | Not explicitly defined in the provided text |

Induction of Apoptosis Pathways

Apoptosis is a natural and essential process of programmed cell death that plays a critical role in development and tissue homeostasis. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Derivatives of this compound have been shown to effectively trigger these cell death pathways.

The aforementioned derivative, CDRI-12/380, was found to significantly increase the apoptotic cell count in MDA-MB-231 cells. researchgate.net Further investigation into the molecular mechanism revealed that this induction of apoptosis is associated with an increased expression of pro-apoptotic genes, including bad, bak, and BimL. researchgate.net These proteins belong to the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov The upregulation of these pro-apoptotic members shifts the cellular balance towards cell death.

Another compound containing the 4-methoxyphenyl group, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to induce apoptosis in breast cancer cells through a dual-regulatory mechanism involving VEGFR2 and PPARγ. nih.gov This compound was found to activate pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. nih.gov Caspases are a family of proteases that execute the final stages of apoptosis. The activation of initiator caspases (caspase-8 and -9) and an executioner caspase (caspase-3), along with the modulation of Bcl-2 family proteins, underscores a comprehensive activation of the apoptotic cascade.

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical gatekeepers of the mitochondrial apoptotic pathway. nih.govnih.gov The ratio of pro- to anti-apoptotic proteins determines the cell's fate. By increasing the levels of pro-apoptotic proteins, the derivatives of this compound can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.

The table below details the pro-apoptotic activity of a key derivative.

| Compound | Cell Line | Pro-Apoptotic Effects | Key Molecular Events |

| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl) ethoxy)phenyl)pyridin-2-(1H)-one (CDRI-12/380) | MDA-MB-231 (Breast Cancer) | Increased apoptotic cell count | Upregulation of pro-apoptotic genes: bad, bak, BimL |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| CDRI-12/380 | 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl) ethoxy)phenyl)pyridin-2-(1H)-one |

| MMPP | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol |

Computational Chemistry and Molecular Modeling for 1 4 Methoxyphenyl Piperidin 4 Ol Analogues

In Silico Prediction of Molecular Properties for SAR Analysis

Electrostatic Potential Mapping

Electrostatic potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP surface map reveals electrophilic and nucleophilic centers, which are crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding. researchgate.net

For analogues of 1-(4-Methoxyphenyl)piperidin-4-ol, such as other 1,4-disubstituted piperidines, molecular surface maps are employed to evaluate structure-activity relationships. nih.gov These maps are color-coded to represent different properties: green typically indicates hydrophobic regions, blue signifies mildly polar areas, and purple highlights hydrogen-bonding potential. nih.gov This analysis helps in comparing the molecular shape and properties of different analogues. For instance, studying the MEPs of the most and least potent sigma-1 (σ1) receptor ligands can elucidate the surface properties that are critical for high-affinity binding. nih.gov The influence of hydrophobic constants, as visualized through these maps, often confirms the presence of a hydrophobic binding site in the target receptor. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is widely used to understand the structural basis of ligand-protein interactions and is a cornerstone of structure-based drug design. For piperidine- and piperazine-based compounds, docking studies have been instrumental in elucidating their binding modes with various receptors, such as the sigma-1 (S1R) and dopamine (B1211576) D2 receptors. nih.govnih.gov

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations predict how ligands like piperidine-based compounds fit into the binding cavity of a receptor. These predictions reveal plausible binding poses and the network of interactions that stabilize the ligand-receptor complex. For analogues targeting the S1R, a common predicted binding mode involves the protonated piperidine (B6355638) nitrogen atom, which acts as a positive ionizable feature. nih.gov This charged nitrogen often forms a bidentate salt bridge with the carboxylate groups of acidic amino acid residues, such as Glu172 and Asp126. nih.gov

Identification of Key Interacting Residues

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For piperidine-based ligands interacting with the Sigma 1 Receptor (S1R), docking analyses have pinpointed several key residues. nih.gov The interactions are generally a mix of polar contacts and hydrophobic interactions.

The most significant polar interactions often involve the protonated piperidine nitrogen. This moiety can form a salt bridge with Glu172, an interaction that is frequently strengthened by a hydrogen bond with the same residue. nih.gov An additional polar interaction with Asp126 can also contribute to anchoring the ligand in the binding site. nih.gov

The binding site also features extensive hydrophobic regions that stabilize the ligand. These pockets are lined by a network of nonpolar residues that interact with the ligand through van der Waals forces. nih.gov

The table below summarizes the key residues and their interactions as identified through docking studies of piperidine analogues with the S1R. nih.gov

| Interaction Type | Key Interacting Residues |

| Salt Bridge / Ionic | Glu172, Asp126 |

| Hydrogen Bond | Glu172 |

| π-Cation | Phe107 |

| Hydrophobic / van der Waals | Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, Leu182 |

Virtual Screening Applications

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery of new potential drugs. nih.gov

A common virtual screening workflow combines several computational methods, including molecular similarity searches, pharmacophore modeling, and molecular docking. nih.gov Initially, a database of compounds is filtered based on similarity to known active compounds or by fitting to a pharmacophore model that defines the essential features for binding. The remaining compounds are then "docked" into the receptor's binding site, and their predicted binding affinity is calculated. chemrxiv.org Compounds with the best scores are selected as "hits" for further investigation, which may include more rigorous computational analysis or direct experimental validation. nih.govchemrxiv.org This consensus approach, which prioritizes compounds that satisfy multiple criteria, has proven effective in identifying novel inhibitors for various targets. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the stability and dynamic behavior of the ligand-receptor complex. nih.govfrontiersin.org This technique is often used to refine and validate the binding poses obtained from docking studies and to analyze the robustness of the ligand within the receptor's cavity. nih.govresearchgate.net

Dynamic Behavior of Ligand-Receptor Complexes

MD simulations are crucial for understanding the stability of a predicted binding mode and the nature of the forces that drive the interaction. nih.gov By simulating the complex over nanoseconds, researchers can observe whether the key interactions identified in docking, such as hydrogen bonds and salt bridges, are maintained over time. nih.govnih.gov

These simulations allow for the calculation of binding free energies and the decomposition of this energy into contributions from different types of forces. nih.gov For many ligand-protein interactions, analyses have shown that electrostatic energy is a major driving force. nih.govfrontiersin.org MD simulations can also identify which specific amino acid residues make the most significant contributions to the binding energy. nih.govnih.gov This detailed energetic and structural analysis helps to elucidate the crucial dynamic interactions between the ligand and the receptor, providing a more complete picture of the binding event and offering guidance for future structure-based drug design. nih.gov

Simulation of Receptor Activation States

The activation of a receptor by a ligand is a dynamic process that involves intricate conformational changes in the receptor's structure. Molecular dynamics (MD) simulations offer a powerful approach to model and understand these activation mechanisms at an atomic level. In the context of analogues of this compound, MD simulations have been instrumental in proposing mechanisms of action, particularly at opioid receptors.

A notable study focused on a potent analgesic analogue, 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, and its active metabolite. nih.gov This research utilized MD simulations to elucidate the mechanism by which this metabolite activates the μ opioid receptor (MOR). nih.gov The simulations provided a detailed picture of the binding mode and the subsequent conformational changes in the receptor that lead to its activation.

Key Research Findings from Molecular Dynamics Simulations:

Binding Mode Identification: The simulations proposed a specific binding orientation of the active metabolite within the MOR binding pocket. This orientation is crucial for initiating the cascade of events leading to receptor activation.

Receptor Conformational Changes: The study detailed the specific conformational changes induced in the receptor upon ligand binding. These changes are believed to be the hallmark of receptor activation. nih.gov

Structure-Activity Relationship (SAR) Insights: By simulating the interactions of the ligand with key amino acid residues in the receptor, the study provided a rational basis for the observed high potency and efficacy of the compound. nih.govresearchgate.net

The insights gained from such simulations are invaluable for the rational design of new analogues with improved pharmacological profiles. By understanding the key interactions and conformational dynamics, medicinal chemists can make targeted modifications to the ligand structure to enhance its activity.

Homology Modeling for Uncharacterized Target Structures

While the crystal structures of some receptors are available, many potential drug targets remain uncharacterized at an atomic level. Homology modeling provides a computational method to construct a three-dimensional model of a protein of interest (the "target") using the known experimental structure of a related homologous protein (the "template"). researchgate.netnih.gov This technique is particularly relevant for G protein-coupled receptors (GPCRs), such as opioid and dopamine receptors, which are common targets for piperidine-based ligands. researchgate.netnih.gov

In the absence of experimental structures for all opioid receptor subtypes in all their different activation states, homology modeling has been a cornerstone for understanding ligand-receptor interactions. researchgate.netnih.govsci-hub.se For instance, the rhodopsin crystal structure has historically served as a template for modeling opioid receptors. researchgate.netsci-hub.se

Application of Homology Modeling in the Study of this compound Analogues:

Target Model Generation: Homology models of opioid receptors, such as the μ, δ, and κ subtypes, have been constructed to serve as platforms for docking studies of various ligands, including those with a piperidine scaffold. researchgate.netnih.govresearchgate.net

Docking and Binding Pose Prediction: Once a homology model of a target receptor is built, molecular docking simulations can be performed to predict the preferred binding orientation of a ligand, such as an analogue of this compound. nih.govnih.gov This information is critical for understanding the molecular basis of ligand recognition and selectivity.

Structure-Based Drug Design: The combination of homology modeling and molecular docking allows for structure-based drug design, where new ligands are designed to fit optimally into the binding site of the target receptor. researchgate.net This approach has been used to rationalize the SAR of various series of piperidine-containing compounds and to guide the synthesis of new, more potent, and selective analogues. nih.gov

Table of Research Findings in Homology Modeling:

| Research Area | Key Findings | References |

| Opioid Receptor Modeling | Homology models of μ, δ, and κ-opioid receptors have been developed using templates like bovine rhodopsin to study ligand interactions. | researchgate.netnih.govsci-hub.se |

| Ligand Docking | Docking of piperidine-based ligands into homology models has helped identify key interacting residues and predict binding affinities. | nih.govnih.gov |

| SAR Rationalization | The models provide a structural basis for understanding why certain chemical modifications on the piperidine scaffold lead to changes in biological activity. | nih.gov |

| Drug Design | Homology models guide the design of novel ligands with improved properties by providing a 3D representation of the target's binding site. | researchgate.net |

It is important to note that the accuracy of homology models is highly dependent on the sequence identity between the target and the template. researchgate.net Therefore, these models are continuously refined as new experimental structures become available.

1 4 Methoxyphenyl Piperidin 4 Ol and Its Scaffold As a Versatile Synthetic Intermediate and Building Block

Applications in the Construction of Complex Organic Molecules

The rigid, yet modifiable, framework of 1-(4-methoxyphenyl)piperidin-4-ol makes it an attractive starting point or intermediate for constructing intricate molecular architectures. The piperidine (B6355638) ring can adopt a stable chair conformation, which helps in defining the spatial orientation of its substituents. This stereochemical control is crucial in the synthesis of complex targets where specific three-dimensional arrangements are required for biological activity.

The precursor, 1-(4-methoxyphenyl)piperdin-4-one, is often used in multi-component reactions to build fused heterocyclic systems. For instance, the scaffold is a key component in the synthesis of complex pyrazolo[3,4-c]pyridine derivatives. One such example is ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a large and complex molecule where the 1-(4-methoxyphenyl)piperidone core has been elaborated into a fused pyrazole (B372694) system. nih.govchemicalbook.com The synthesis of such compounds highlights the utility of the scaffold in creating novel polycyclic systems with potential pharmacological applications.

Derivatization Strategies for Expanding Molecular Diversity

The chemical structure of this compound offers three primary sites for chemical modification: the hydroxyl group, the piperidine nitrogen (via its synthesis), and the phenyl ring. These sites allow for extensive derivatization, enabling the creation of large libraries of related compounds for structure-activity relationship (SAR) studies.

Table 1: Derivatization Strategies for this compound

| Position | Functional Group | Derivatization Strategy | Potential Products |

| C-4 | Hydroxyl (-OH) | Esterification, Etherification | Esters, Ethers |

| N-1 | Piperidine Nitrogen | N-Arylation (synthesis) | N-Aryl Piperidines |

| Phenyl Ring | Methoxy (B1213986) Group (-OCH₃) | Demethylation | Phenols |

| Phenyl Ring | Aromatic C-H | Electrophilic Substitution | Halogenated, Nitrated derivatives |

The secondary alcohol at the C-4 position is a key functional handle for introducing a wide range of substituents. Standard alcohol chemistry can be readily applied to expand molecular diversity.

Esterification: The hydroxyl group can be acylated using acid chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or with coupling agents) to form esters. This modification is useful for modulating properties like lipophilicity and can introduce new points of interaction for biological targets.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through methods like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl chains, influencing the steric and electronic profile of the molecule.

While the nitrogen in the title compound is already substituted, the synthesis of the scaffold itself represents a key functionalization step. The most common route to 1-aryl-4-piperidones involves the N-arylation of a pre-formed 4-piperidone (B1582916) or a related precursor. sciencemadness.org For example, reacting 4-piperidone with an activated aryl halide like 1-fluoro-4-methoxybenzene or through a Buchwald-Hartwig amination with 4-bromoanisole (B123540) provides a direct route to the N-(4-methoxyphenyl)piperidone core. This synthetic flexibility allows for the introduction of a wide variety of substituted aryl groups at the nitrogen position, making it a crucial step in diversifying the scaffold.

The 4-methoxyphenyl (B3050149) group provides another avenue for derivatization.

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol (B47542), 1-(4-hydroxyphenyl)piperidin-4-ol. This transformation is significant as it introduces a hydrogen-bond donor and a site for further functionalization (e.g., etherification, esterification). Reagents such as hydrobromic acid (HBr) are effective for this demethylation, a strategy that has been documented for the analogous 1-(4-methoxyphenyl)piperazine (B173029) structure. core.ac.uk

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and directs electrophilic substitution to the ortho positions (relative to the methoxy group). This allows for reactions such as halogenation, nitration, or Friedel-Crafts reactions to introduce additional substituents onto the phenyl ring, further expanding the chemical space accessible from this scaffold.

Role in the Development of Diverse Pharmacological Agents

The 1-(4-methoxyphenyl)piperidine (B8758111) scaffold is a core structural element in the design of analogues of well-known drugs and natural products. Its ability to be readily modified allows for the fine-tuning of pharmacological properties.

Donepezil Analogues: Donepezil is a primary medication used to treat Alzheimer's disease and functions as an acetylcholinesterase (AChE) inhibitor. researchgate.net Its structure features an N-benzylpiperidine moiety linked to an indanone group. semanticscholar.org The piperidine ring is crucial for its binding activity. Numerous research efforts have focused on creating Donepezil analogues by replacing the N-benzylpiperidine with other substituted piperidine or piperazine (B1678402) rings to improve efficacy or introduce additional therapeutic actions. nih.govnih.gov Specifically, analogues incorporating a 1-(4-methoxyphenyl)piperazine group have been synthesized and shown to possess significant AChE inhibitory activity. semanticscholar.orgcu.edu.eg The this compound scaffold serves as a direct precursor for such analogues, where the piperidine core mimics the essential pharmacophore of Donepezil. acs.org

Tramadol (B15222) Metabolite Analogues: Tramadol is a centrally acting analgesic whose therapeutic effects are largely attributed to its primary active metabolite, O-desmethyltramadol (M1). epo.orgmdpi.com In M1, the methoxy group on the phenyl ring of tramadol is metabolized to a hydroxyl group, which significantly increases its affinity for the μ-opioid receptor. researchgate.netredalyc.org The core structure of M1 is a 1-(3-hydroxyphenyl)cyclohexanol. The this compound scaffold provides a template for creating structural analogues of M1. Demethylation of the methoxy group on the scaffold yields 1-(4-hydroxyphenyl)piperidin-4-ol, which mirrors the key phenolic hydroxyl group of M1. This positions the scaffold as a valuable starting point for developing novel analgesics that target similar pathways as Tramadol's active metabolites.

Table 2: Structural Comparison of Key Drugs and Analogues from the this compound Scaffold

| Parent Drug / Metabolite | Key Structural Features | Potential Analogue from Scaffold | Key Structural Features of Analogue |

| Donepezil | N-benzylpiperidine linked to indanone | Donepezil Analogue | 1-(4-Methoxyphenyl)piperidine linked to various head groups (e.g., benzothiophene, indanone) semanticscholar.orgcu.edu.eg |

| O-Desmethyltramadol (M1) | 1-(3-hydroxyphenyl)cyclohexanol | Tramadol Metabolite Analogue | 1-(4-hydroxyphenyl)piperidin-4-ol |

Development of Targeted Receptor Modulators

The 1-aryl-piperidin-4-ol framework, with the this compound structure as a prime example, is a highly valued scaffold in medicinal chemistry for the development of targeted receptor modulators. mdpi.comnih.gov Its structural rigidity and the specific orientation of the aryl group and the 4-hydroxyl group make it an ideal starting point for creating ligands with high affinity and selectivity for various biological targets.

A significant area of research has been the development of sigma (σ) receptor ligands . Sigma receptors are membrane-bound proteins found throughout the central nervous system and in peripheral organs. Their modulation is a promising strategy for treating a range of conditions, including neurological disorders and pain.

Research has focused on designing spirocyclic piperidine derivatives that exhibit high affinity for σ₁ receptors and selectivity over the σ₂ subtype. For instance, a series of spirocyclic piperidine derivatives were designed where modifications to the piperidine nitrogen substituent were explored. One such derivative, 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine], demonstrated a very high affinity for the σ₁ receptor (Kᵢ = 2.30 nM) and significant selectivity over the σ₂ receptor (142-fold). This work highlights how the core piperidine scaffold can be elaborated to produce potent and selective imaging agents for positron emission tomography (PET), which is crucial for studying receptor distribution and density in the brain.

The 4-methoxyphenyl group itself is a key feature in many high-affinity ligands. In studies of phenoxyalkylpiperidines, N-[(4-methoxyphenoxy)ethyl]piperidines showed potent anti-amnesic effects associated with σ₁ receptor agonism. These findings underscore the importance of the methoxyphenyl moiety in achieving desired pharmacological activity at sigma receptors.

Emerging Applications in Materials Science and Polymer Chemistry

Beyond its traditional role in pharmacology, the piperidine scaffold is finding new applications as a functional building block in materials science and polymer chemistry. Researchers are leveraging the unique chemical properties of piperidine derivatives to create advanced materials with tailored functionalities.

A notable application is in the development of bioactive polymer films . In one study, a piperidine derivative, 3-oxo-3-(piperidin-1-yl)propanenitrile, was synthesized and incorporated into a sodium alginate/poly(vinyl alcohol) (SA/PVA) polymer matrix. The resulting films were designed for potential use in drug delivery and as antimicrobial surfaces. The incorporation of the piperidine-based compound was found to influence the crystallinity and enhance the thermal stability of the polymer network. Furthermore, these bioactive films demonstrated promising antimicrobial activities, suggesting their potential for applications in medical devices and wound dressings to help combat microbial infections.

Future Research Directions and Unexplored Avenues for 1 4 Methoxyphenyl Piperidin 4 Ol

Development of Asymmetric Synthesis Methodologies for Chiral Analogues

The introduction of stereocenters into the piperidine (B6355638) ring of 1-(4-methoxyphenyl)piperidin-4-ol derivatives can have a profound impact on their biological activity. Enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. mdpi.com Therefore, the development of efficient asymmetric syntheses to access enantiomerically pure analogues is a critical area for future research.

Current synthetic routes often yield racemic mixtures, necessitating challenging and costly chiral resolution steps. mdpi.com Future efforts should focus on developing methodologies that establish stereochemical control during the synthesis. Several promising strategies could be explored:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, such as chiral phosphines or bipyridine-N,N'-dioxides, for reactions like [4+2] annulations or Michael additions could provide direct access to functionalized, chiral piperidine derivatives. nih.govchemrxiv.org For instance, catalytic asymmetric hydrogenation of a suitable prochiral precursor could establish the stereochemistry at the C4 position. nih.gov

Chiral Auxiliaries : Employing chiral auxiliaries derived from natural sources like amino acids can guide the stereochemical outcome of key bond-forming reactions. nih.gov Subsequent removal of the auxiliary would yield the desired chiral piperidine core.

Biocatalysis : The use of enzymes, such as reductases, for the asymmetric reduction of a precursor like 1-(4-methoxyphenyl)piperidin-4-one (B1592128) could offer a highly stereoselective and environmentally friendly route to the chiral alcohol. researchgate.net

The successful development of these methods would enable the systematic investigation of how specific stereoisomers interact with biological targets, paving the way for more potent and selective therapeutic agents.

Table 1: Asymmetric Synthesis Strategies for Piperidine Derivatives

| Strategy | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Catalytic Asymmetric Annulation | Use of a chiral phosphine (B1218219) catalyst to facilitate a [4+2] reaction between an imine and an allene. | Chiral Phosphepine, Imines, Allenes | nih.gov |

| Chiral Auxiliary Approach | An indium-mediated aminoallylation using a chiral auxiliary to control stereochemistry, followed by cyclization. | (R)-phenylglycinol, Homoallylamines | nih.gov |

Integration of Artificial Intelligence and Machine Learning in SAR and Design

The exploration of the chemical space around the this compound scaffold can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze complex structure-activity relationships (SAR) and guide the rational design of new analogues with improved properties. nih.govrsc.org

Future research should leverage AI and ML in the following ways:

Predictive Modeling : ML algorithms can be trained on existing datasets of piperidine derivatives to build models that predict biological activity, such as binding affinity for a specific receptor. researchgate.net This allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates.

Generative Chemistry : Generative AI models can design novel molecules de novo that are optimized for multiple desired properties, such as high potency, low toxicity, and good pharmacokinetic profiles. researchgate.net Starting with the this compound core, these models could suggest modifications to enhance specific activities.

Molecular Dynamics Simulations : Enhanced by machine learning potentials, molecular dynamics (MD) simulations can provide deep insights into the binding modes of these ligands with their target proteins. nih.govbiorxiv.org These simulations can reveal key interactions, such as hydrogen bonds or salt bridges, that are crucial for affinity and can guide further structure-based optimization. biorxiv.orgnih.gov For example, MD simulations could elucidate the most stable interactions between a ligand and the amino acid residues of a target like the dopamine (B1211576) D2 receptor. nih.gov

By combining computational approaches with empirical synthetic efforts, the process of lead discovery and optimization can become more efficient and cost-effective.

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases, such as neurodegenerative disorders, often require therapeutic strategies that modulate multiple biological targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for designing multi-target-directed ligands (MTDLs) due to its ability to be functionalized at multiple points. nih.gov The concept of MTDLs involves a single molecule designed to interact with two or more targets, which is an emerging paradigm in drug discovery. nih.gov

Future research in this area could focus on:

Designing Dual-Target Ligands : By strategically modifying the core structure, it may be possible to create ligands that, for example, inhibit acetylcholinesterase and modulate sigma-1 receptors, both of which are relevant targets in Alzheimer's disease. nih.govnih.gov

Hybrid Compound Synthesis : The this compound moiety could be combined with other known pharmacophores to create hybrid molecules with a unique, multi-target profile. nih.gov For instance, linking it to a fragment known to interact with BACE1 could yield a compound with a multifaceted mechanism of action for Alzheimer's disease. nih.gov

The development of MTDLs based on this scaffold could lead to more effective treatments for complex diseases by addressing multiple pathogenic pathways with a single chemical entity. nih.govnih.gov

Novel Applications in Chemical Probes and Biosensors

Beyond direct therapeutic applications, derivatives of this compound can be developed as valuable tools for chemical biology research. Their inherent ability to bind to specific biological targets makes them ideal candidates for the design of chemical probes and biosensor recognition elements.

Chemical Probes for Target Mapping : By synthesizing analogues with reporter tags (e.g., fluorescent dyes, biotin, or photo-affinity labels), researchers can create chemical probes to study the distribution, dynamics, and interactions of target proteins within cells and tissues. For example, appropriately modified ligands have been used as probes to map the binding sites of dopamine receptors. nih.gov

Biosensor Development : Immobilizing a derivative of this compound onto the surface of a transducer (e.g., an electrode, optical fiber, or quartz crystal microbalance) could lead to the creation of a biosensor. Such a sensor could be used for the rapid and sensitive detection of its biological target, which could be useful in diagnostic applications or high-throughput screening assays.

This avenue of research would not only expand the utility of the this compound scaffold but also provide powerful new tools for fundamental biological and medical research.

Green Chemistry Approaches in Synthetic Development

The increasing emphasis on sustainability in the pharmaceutical and chemical industries necessitates the development of environmentally friendly synthetic processes. rsc.org Future research on the synthesis of this compound and its derivatives should incorporate the principles of green chemistry.

Key areas for improvement include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more benign alternatives is a primary goal. Deep eutectic solvents, such as those made from glucose and urea, have been shown to be effective and inexpensive media for the synthesis of piperidin-4-one derivatives and represent a promising alternative. asianpubs.org

Catalytic Processes : Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste and improve atom economy. nih.gov Developing efficient catalytic routes for the key bond-forming steps in the synthesis of the piperidine ring is a crucial objective.

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

By adopting these green chemistry approaches, the synthesis of this compound derivatives can be made more sustainable, cost-effective, and environmentally responsible. nih.gov

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for preparing 1-(4-Methoxyphenyl)piperidin-4-ol, and how can purity be optimized? A:

- Synthesis : Piperidine derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is synthesized by reacting piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) . Adapting this method, hydroxylation at the 4-position of piperidine could be achieved via oxidation-reduction sequences or hydroxyl group introduction during ring formation.

- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended for isolating high-purity products. Industrial-scale methods often employ distillation or continuous flow systems for efficiency .

Structural Characterization Techniques

Q: Which analytical methods are critical for resolving structural ambiguities in piperidin-4-ol derivatives? A:

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) confirms bond angles, stereochemistry, and hydrogen-bonding networks.

- Spectroscopy :

- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H⁺]⁺ for C₁₂H₁₇NO₂ at m/z 220.1338) .

Initial Biological Screening Strategies

Q: How should researchers design experiments to assess the bioactivity of this compound? A:

- Receptor Binding Assays : Test affinity for serotonin (5-HT) receptors, as structurally similar compounds (e.g., 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) show 5-HT1F antagonism (Ki = 11 nM) via radioligand binding .

- Cellular Models : Use HEK293T cells transfected with target receptors (e.g., 5-HT1A/F) to measure cAMP inhibition or calcium flux .

- Dose-Response Curves : Include controls for nonspecific effects (e.g., luminescence interference at ≥3 µM concentrations ).

Advanced Synthetic Route Optimization

Q: How can reaction yields and scalability be improved for industrial research applications? A:

- Catalysis : Employ palladium-catalyzed coupling for methoxyphenyl group introduction, reducing side products.

- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times compared to batch methods .

- Green Chemistry : Replace halogenated solvents with ethanol/water mixtures, as demonstrated in pyrimidine derivative syntheses .

Addressing Data Contradictions in Structural Assignments

Q: How to resolve discrepancies between spectroscopic data and computational modeling? A:

- Cross-Validation : Combine crystallographic data (SHELXL-refined structures ) with DFT calculations (e.g., Gaussian09) to model electronic environments.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., chair-flip in piperidine rings) .

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra .

Mechanistic Studies for Bioactivity Variability

Q: Why might this compound show inconsistent results in glucose tolerance assays? A:

- Model Dependency : In vivo vs. in vitro systems (e.g., human islets vs. rodent models) exhibit divergent metabolic responses due to receptor expression differences .

- Dosage Effects : Nonlinear pharmacokinetics may require adjusted dosing regimens (e.g., acute vs. chronic administration).

- Metabolite Interference : Screen for hydroxylated or demethylated metabolites that may alter activity .

Stability and Storage Recommendations

Q: What conditions ensure long-term stability of this compound? A:

- Storage : Keep at –20°C in amber vials under inert gas (argon) to prevent oxidation of the hydroxyl group.

- Solubility : Use DMSO for stock solutions (tested at 10 mM), but avoid repeated freeze-thaw cycles .

- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.